Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate
CAS No.: 37914-48-0
Cat. No.: VC17288616
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37914-48-0 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | ethyl 3-cyano-1-hydroxyindole-2-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3 |
| Standard InChI Key | FQEGTISMQIGOBP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1O)C#N |
Introduction
Structural and Physicochemical Properties
Chemical Identity and Nomenclature
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, distinguished by its trifunctional substituents. Its IUPAC name derives from the indole backbone substituted with a hydroxyl group at position 1, a cyano group at position 3, and an ethyl ester at position 2. The molecular formula C₁₂H₁₀N₂O₃ corresponds to a molecular weight of 230.22 g/mol .
Physical and Thermodynamic Characteristics
Key physicochemical properties are summarized in Table 1. The compound exhibits a density of 1.3 g/cm³ and a boiling point of 493.8°C at atmospheric pressure, as determined by experimental measurements . Its solubility profile favors polar aprotic solvents, while instability under strongly acidic or basic conditions limits its utility in certain reactions.
Table 1: Physicochemical Properties of Ethyl 3-Cyano-1-Hydroxy-Indole-2-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Density | 1.3 g/cm³ | |
| Boiling Point | 493.8°C at 760 mmHg | |
| Flash Point | 252.4°C | |
| LogP (Partition Coefficient) | 1.93 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via the reaction of indole derivatives with cyanoacetic acid under controlled conditions. Propanoic anhydride is employed as a condensing agent, yielding the product at moderate temperatures (60–80°C) with efficiencies exceeding 70%. Alternative routes involve alkylation of precursor indoles, though regioselectivity challenges arise due to multiple reactive sites (O, C, N) .
Reactivity and Functionalization
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate participates in cycloadditions and rearrangements, leveraging the electron-withdrawing cyano and ester groups to stabilize reactive intermediates. For example, the hydroxyl group undergoes O-alkylation with functionalized halides, enabling the synthesis of pyrimidine derivatives . Table 2 outlines common reaction types and outcomes.
Table 2: Representative Reactions of Ethyl 3-Cyano-1-Hydroxy-Indole-2-Carboxylate
| Condition | Stability Outcome |
|---|---|
| Ambient Temperature | Stable for 6 months |
| Strong Acid (HCl, 1M) | Rapid decomposition |
| Strong Base (NaOH, 1M) | Partial hydrolysis |
Research Frontiers and Challenges
Heterocyclic Chemistry
Future work should explore the compound’s utility in synthesizing indole-fused heterocycles, such as pyrimidines or benzazepines, which have shown promise as antiplatelet agents . Modifying the ethyl ester or cyano group could enhance reactivity and bioactivity.
Medicinal Chemistry Optimization
Structure-activity relationship (SAR) studies are critical to improve the pharmacological profile. Introducing substituents at the 4- or 5-positions of the indole ring may increase target specificity while reducing off-target effects.
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